KY1022
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KY1022 is a ras destabilizer, targeting the Wnt/ß-catenin pathway and inhibiting development of metastatic colorectal cancer.
Scientific Research Applications
Inhibition of Metastatic Colorectal Cancer
KY1022, a small molecule, plays a significant role in targeting the Wnt/β-catenin pathway, which is crucial in the development of metastatic colorectal cancer (mCRC). This molecule destabilizes both β-catenin and Ras, two proteins highly increased in CRC, especially in mCRC. By inhibiting the cellular events like EMT (an initial process of metastasis) and apoptosis, KY1022 effectively suppresses the development of mCRC at an early stage of tumorigenesis. This has been demonstrated through both in vitro and in vivo studies using APCMin/+/K-RasG12DLA2 mice, indicating that targeting both the Wnt/β-catenin and Ras pathways could be a promising therapeutic approach for mCRC patients (Cho et al., 2016).
Combination Therapy with AKT Inhibitors
KY1022 is also found to enhance the therapeutic effects of AKT inhibitors, a class of drugs used in cancer treatment. When combined with AKT inhibitors, KY1022 helps in overcoming limitations associated with these drugs, such as bypassing apoptosis and reducing nuclear β-catenin-induced EMT. This implies that simultaneous suppression of Wnt/β-catenin with the AKT signaling pathways, through a combination of an AKT inhibitor and KY1022, could be an effective strategy for suppressing AKT-inhibitor-mediated metastasis and maximizing the therapeutic effects of AKT inhibitors in CRC treatment (Kim et al., 2022).
Tumor Suppression in Colorectal Cancer
Another study further elucidates the role of KY1022 in simultaneously inhibiting the Wnt/β-catenin and Ras pathways, which are often mutated in human colorectal cancer. This simultaneous inhibition is shown to effectively suppress tumor initiation and progression in colorectal cancer, including mCRC. KY1022, through its action on both β-catenin and Ras proteins, provides a promising approach for CRC treatment, including cases with metastasis (Ro et al., 2018).
properties
CAS RN |
1029721-36-5 |
---|---|
Product Name |
KY1022 |
Molecular Formula |
C17H19N3OS |
Molecular Weight |
313.419 |
IUPAC Name |
sec-Butyl-[5-(4-methoxy-phenyl)-thieno[2,3-d]pyrimidin-4-yl]-amine |
InChI |
InChI=1S/C17H19N3OS/c1-4-11(2)20-16-15-14(9-22-17(15)19-10-18-16)12-5-7-13(21-3)8-6-12/h5-11H,4H2,1-3H3,(H,18,19,20) |
InChI Key |
INRQXFWQQLFWNZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CSC3=NC=NC(NC(C)CC)=C32)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
KY1022 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.